molecular formula C14H14O3 B3055071 Ethyl 6-methoxynaphthalene-2-carboxylate CAS No. 6297-10-5

Ethyl 6-methoxynaphthalene-2-carboxylate

Cat. No. B3055071
CAS RN: 6297-10-5
M. Wt: 230.26 g/mol
InChI Key: VSRGZETWBNHFSB-UHFFFAOYSA-N
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Description

Ethyl 6-methoxynaphthalene-2-carboxylate is a chemical compound . It is also known as 2-Ethyl-6-methoxynaphthalene and is used as a pharmaceutical impurity standard . The compound has a molecular formula of C14H14O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2-position with a carboxylate ester group and at the 6-position with a methoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.2592 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Antibacterial Activity

Ethyl 6-methoxynaphthalene-2-carboxylate and its derivatives have been studied for their antibacterial properties. For example, Göksu and Uğuz (2005) synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid, a related compound, and found it to exhibit in vitro antibacterial activity against some pathogenic bacteria (Göksu & Uğuz, 2005).

Molecular Structure Studies

The compound has been the subject of studies investigating its molecular and crystal structure, which are essential for understanding its chemical properties and potential applications. Kaur et al. (2012) reported on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a related compound, providing insights into its structural characteristics (Kaur et al., 2012).

Synthesis Methods

Research has been conducted on the synthesis methods of this compound and its intermediates, crucial for pharmaceutical and chemical applications. Lu Xian (2000) studied the synthetic method of an intermediate, 2-(6'-methoxy-2'-naphthyl) propenoic acid, vital for the production of certain pharmaceuticals (Lu Xian, 2000).

Catalysis Research

The compound has also been explored in the context of catalysis. Andy et al. (2000) investigated the acylation of 2-methoxynaphthalene, a similar compound, using zeolite beta, demonstrating the compound's potential in catalytic applications (Andy et al., 2000).

Bioactive Compound Synthesis

Another application area is the synthesis of bioactive compounds. Altundas et al. (2010) synthesized novel derivatives of Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and tested them for antibacterial and antifungal activities, showing the compound's relevance in developing new pharmaceuticals (Altundas et al., 2010).

Anti-inflammatory and Analgesic Agents

This compound derivatives have been researched for their potential as non-ulcerogenic anti-inflammatory and analgesic agents. Berk et al. (2009) synthesized (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides and assessed their anti-inflammatory and analgesic activities (Berk et al., 2009).

Corrosion Inhibition

The compound and its derivatives have been evaluated for their effectiveness in corrosion inhibition. Saranya et al. (2020) conducted studies on pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, for corrosion mitigation of mild steel, indicating its potential in material science applications (Saranya et al., 2020).

Ultrasound and Solid Acids in Catalysis

The use of ultrasound and solid acids in catalysis involving this compound has been explored. Yadav and Rahuman (2003) studied the Friedel-Crafts acylation of 2-methoxynaphthol, a related compound, in the presence of ultrasound and acid-treated clays, showing its application in enhancing catalytic processes (Yadav & Rahuman, 2003).

Future Directions

The future directions for Ethyl 6-methoxynaphthalene-2-carboxylate are not clear from the available information. Its use as a pharmaceutical impurity standard suggests it may have applications in pharmaceutical quality control and research .

properties

IUPAC Name

ethyl 6-methoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-3-17-14(15)12-5-4-11-9-13(16-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRGZETWBNHFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280595
Record name ethyl 6-methoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6297-10-5
Record name NSC17540
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-methoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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